6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a butyl group, a dimethylphenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include butylamine, 2,3-dimethylbenzaldehyde, and thiourea. The reaction conditions usually involve:
Condensation Reaction: The initial step involves the condensation of butylamine with 2,3-dimethylbenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thiourea under basic conditions to form the pyrimidopyrimidine core.
Sulfur Incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated and thiolated derivatives.
Scientific Research Applications
6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has garnered interest in various scientific research fields:
Chemistry: The compound is studied for its unique reactivity and potential as a building block in organic synthesis.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- 6-butyl-1-(2,3-dimethylphenyl)-2-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- 6-butyl-1-(2,3-dimethylphenyl)-2-amino-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
Uniqueness
The presence of the sulfanyl group in This compound distinguishes it from other similar compounds. This group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24N4OS |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-butyl-1-(2,3-dimethylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4OS/c1-4-5-9-21-10-14-16(19-11-21)22(18(24)20-17(14)23)15-8-6-7-12(2)13(15)3/h6-8,19H,4-5,9-11H2,1-3H3,(H,20,23,24) |
InChI Key |
MLIITPZTLAZPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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